molecular formula C7H16ClNO B1429840 trans-2-(Aminomethyl)cyclohexanol hydrochloride CAS No. 24948-05-8

trans-2-(Aminomethyl)cyclohexanol hydrochloride

Cat. No.: B1429840
CAS No.: 24948-05-8
M. Wt: 165.66 g/mol
InChI Key: UVYXWKUCIQHOCP-UOERWJHTSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from the broader historical context of aminocyclohexanol derivative research, which gained significant momentum in the mid-to-late 20th century. The foundational work in this area can be traced to systematic investigations of cyclohexane-based amino alcohols, particularly those initiated in the 1970s and 1980s when researchers began exploring the synthetic potential of these bicyclic structures. Early synthetic approaches focused on hydrogenation methodologies, with pioneering work involving the catalytic reduction of aromatic precursors to yield cyclohexane derivatives bearing functional groups in specific stereochemical arrangements.

The specific development of this compound synthesis was influenced by advances in stereoselective organic chemistry during the 1990s and early 2000s. Research groups began investigating methods to access optically pure aminocyclohexanol derivatives through various resolution techniques. The work of Schiffers and colleagues in 2006 demonstrated efficient protocols for resolving racemic 2-aminocyclohexanol derivatives using mandelic acid resolution, achieving both enantiomers with greater than 99% enantiomeric excess. This methodology proved instrumental in establishing reliable synthetic routes to stereochemically pure aminocyclohexanol compounds.

Patent literature from the late 1990s and early 2000s reveals intensive industrial interest in developing economically viable synthetic routes to aminocyclohexanol derivatives. Notably, patent applications filed between 1998 and 2008 describe various approaches to trans-4-aminocyclohexanol and related compounds, emphasizing the importance of stereochemical control in these syntheses. The emergence of this compound as a distinct synthetic target reflects the growing recognition of the unique properties conferred by the aminomethyl substitution pattern combined with the trans stereochemistry.

Significance in Organic Chemistry

This compound occupies a position of considerable importance in contemporary organic chemistry due to its multifaceted chemical properties and synthetic utility. The compound's significance stems primarily from its dual functional group character, incorporating both primary amine and secondary alcohol functionalities within a rigidly defined cyclohexane framework. This structural arrangement provides a unique platform for diverse chemical transformations while maintaining predictable stereochemical outcomes.

The compound demonstrates exceptional reactivity patterns that have made it valuable in medicinal chemistry applications. Research has established its potential as a neuropharmacological agent, with studies indicating significant biological activity particularly in central nervous system contexts. The presence of the aminomethyl group enhances the compound's ability to interact with biological targets through hydrogen bonding and electrostatic interactions, while the trans stereochemistry ensures optimal spatial orientation for receptor binding.

From a synthetic perspective, this compound serves as a versatile building block for complex molecule construction. The compound's chemical properties enable participation in various coupling reactions, protective group strategies, and functional group interconversions. Recent synthetic methodologies have demonstrated its utility in asymmetric catalysis applications, where its chiral nature and functional group diversity facilitate the formation of stereochemically complex products with high selectivity.

The compound's solubility characteristics across multiple solvent systems contribute significantly to its practical utility in synthetic applications. Its excellent solubility in water, ethanol, and methanol enables its use in diverse reaction media, from aqueous conditions suitable for biological applications to organic solvents required for traditional synthetic transformations. This versatility has made it an attractive intermediate in pharmaceutical synthesis pathways and materials science applications.

Position within Aminocyclohexanol Derivative Family

This compound occupies a distinctive position within the broader aminocyclohexanol derivative family, characterized by specific structural features that differentiate it from closely related compounds. The aminocyclohexanol family encompasses a diverse array of molecules featuring amino and hydroxyl functional groups positioned at various locations on the cyclohexane ring system, with different stereochemical arrangements contributing to unique properties and applications.

Comparative analysis reveals that this compound differs fundamentally from trans-2-aminocyclohexanol through the presence of an additional methylene linker between the cyclohexane ring and the amino group. This structural modification significantly influences the compound's conformational flexibility and binding characteristics. While trans-2-aminocyclohexanol exhibits direct attachment of the amino group to the ring carbon, the aminomethyl variant provides enhanced spatial separation between functional groups, resulting in altered chemical reactivity and biological activity profiles.

Compound CAS Number Molecular Formula Molecular Weight Key Structural Feature
Trans-2-aminocyclohexanol hydrochloride 5456-63-3 C₆H₁₄ClNO 151.63 Direct amino attachment
This compound 24948-05-8 C₇H₁₆ClNO 165.66 Aminomethyl linker
Trans-4-aminocyclohexanol Not specified C₆H₁₃NO 115.17 Para-substitution pattern
Cis-2-aminocyclohexanol Not specified C₆H₁₃NO 115.17 Cis stereochemistry

Research investigating pH-triggered conformational switches has demonstrated that trans-2-aminocyclohexanol derivatives, including the aminomethyl variant, exhibit unique conformational behavior upon protonation. The energy of intramolecular hydrogen bonding interactions in these systems has been estimated to exceed 10 kilojoules per mole, with some models showing values above 20 kilojoules per mole. This substantial interaction energy contributes to the conformational stability that distinguishes these compounds from other aminocyclohexanol family members.

The aminomethyl substitution pattern in this compound provides enhanced flexibility compared to directly substituted aminocyclohexanols, while maintaining the advantageous trans stereochemistry that promotes intramolecular hydrogen bonding. This structural arrangement has proven particularly valuable in applications requiring precise spatial positioning of functional groups, such as asymmetric catalysis and pharmaceutical development. The compound's position within the family is further distinguished by its synthetic accessibility through established resolution methodologies and its demonstrated utility across multiple application domains.

Properties

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYXWKUCIQHOCP-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739084
Record name (1R,2S)-2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1)
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Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24948-05-8
Record name (1R,2S)-2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-2-(Aminomethyl)cyclohexanol hydrochloride
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Biological Activity

Trans-2-(Aminomethyl)cyclohexanol hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis, and relevant research findings.

This compound is characterized by its molecular formula C7H15ClN2O\text{C}_7\text{H}_{15}\text{ClN}_2\text{O} and a molecular weight of approximately 165.66 g/mol. It is a white crystalline solid soluble in water, ethanol, and methanol, which enhances its versatility for various applications.

1. Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological activity, particularly as an antidepressant. It appears to influence neurotransmitter systems involved in mood regulation, which may provide therapeutic effects in mood disorders.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntidepressantInfluences neurotransmitter systems for mood regulation
AntimicrobialPotential activity against various microorganisms
AnticancerPossible cytotoxic effects on tumor cells

The compound's mechanism of action is linked to its interaction with various receptors and enzymes. Studies have highlighted its binding affinity with neurotransmitter receptors, which is crucial for understanding its pharmacodynamics.

3. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antidepressant Activity : A study indicated that this compound could modulate serotonin and norepinephrine levels, contributing to its antidepressant effects.
  • Cytotoxicity : In vitro assays demonstrated cytotoxic effects against specific cancer cell lines, suggesting potential as an anticancer agent. The compound was evaluated using the MTT assay, which measures cell viability and proliferation .
  • Antimicrobial Activity : Preliminary investigations showed that this compound exhibited activity against certain bacterial strains, indicating its potential as an antimicrobial agent .

Synthesis

The synthesis of this compound typically involves multiple steps that optimize yield and purity. Various synthetic routes have been documented in the literature, emphasizing the importance of reaction conditions in achieving desired outcomes .

Comparison with Related Compounds

This compound shares structural similarities with other compounds, which may exhibit differing biological activities due to variations in stereochemistry or functional groups.

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
cis-2-Aminomethylcyclohexanol hydrochlorideCHClNODifferent stereochemistry affecting biological activity
trans-2-Aminocyclohexanol hydrochlorideCHClNOLacks the aminomethyl group; different pharmacological profile
trans-2-Methylamino-cyclohexanol hydrochlorideCHNO·HClMethyl substitution alters solubility and activity

Scientific Research Applications

Trans-2-(Aminomethyl)cyclohexanol hydrochloride is a chemical compound with a range of applications across various scientific and industrial fields, particularly in medicinal chemistry and pharmaceutical research. It is a white crystalline solid with a molecular formula of C7H16ClNOC_7H_{16}ClNO and a molecular weight of approximately 165.66 g/mol. The compound's structure includes a hydroxyl group and an amine functional group, which contribute to its reactivity and potential biological activity. It is soluble in water, ethanol, and methanol, making it versatile for different applications in research and industry.

Scientific Research Applications

Medicinal Chemistry
this compound is a subject of interest in medicinal chemistry due to its significant biological activity. It has been studied for its potential as an antidepressant, influencing neurotransmitter systems involved in mood regulation. Interaction studies have focused on its binding affinity with various receptors and enzymes, which is crucial for understanding its pharmacodynamics and therapeutic potential.

Pharmaceutical Research
This compound is utilized in synthesizing pharmaceutical intermediates and novel bioactive molecules . For instance, it can be used in synthesizing antiarrhythmic medications, spleen tyrosine kinase inhibitors, and κ-opioid analgesics . It is also valuable in creating building blocks for treating respiratory diseases, cancer, and type 2 diabetes .

Synthesis of Tramadol
this compound is involved in the purification process of Tramadol, a non-addictive analgesic . It aids in the improved purification and separation of trans 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol from its cis-isomer and undesirable side-products through selective precipitation of its hydrochloride in non-toxic media .

Cosmetics
While not explicitly mentioned as a primary application, amino cyclohexanol derivatives can be used in cosmetic formulations . These formulations require careful consideration of safety, stability and effectiveness .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (1R,2R)-2-aminocyclohexan-1-ol hydrochloride .
  • Molecular Formula: C₆H₁₄ClNO.
  • Molecular Weight : 151.64 g/mol .
  • CAS No.: 5456-63-3 .
  • Configuration: Trans stereochemistry at the cyclohexanol ring .

Physical Properties :

  • Appearance : White crystalline powder .
  • Solubility: Soluble in water, ethanol, acetone, ether, and benzene .
  • Hazards : Causes skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

Comparison with Structurally Similar Compounds

Tramadol Hydrochloride

Chemical Identity :

  • IUPAC Name: (±)-trans-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride .
  • Molecular Formula: C₁₆H₂₅NO₂·HCl.
  • Molecular Weight : 299.8 g/mol .
  • CAS No.: 27203-92-5 (base) .

Key Differences :

  • Structural Features: Contains a dimethylamino methyl group and a 3-methoxyphenyl substituent, which are absent in the target compound .
  • Pharmacology: A synthetic opioid analgesic acting on μ-opioid receptors and inhibiting serotonin/norepinephrine reuptake .
  • Stereochemical Complexity : Requires separation of (±)-cis and (±)-trans diastereomers during synthesis .

cis-2-Aminomethyl-cyclohexanol Hydrochloride

Chemical Identity :

  • Molecular Formula: C₇H₁₅NO·HCl.
  • Molecular Weight : 165.66 g/mol .
  • CAS No.: 24947-68-0 .

Key Differences :

  • Stereochemistry : Cis configuration alters spatial arrangement and reactivity compared to the trans isomer .
  • Applications : Critical in asymmetric catalysis and chiral ligand preparation .

trans-4-Methoxycyclohexanamine Hydrochloride

Chemical Identity :

  • Molecular Formula: C₇H₁₅NO·HCl.
  • Molecular Weight : 165.66 g/mol .
  • CAS No.: 61367-41-7 .

Key Differences :

  • Applications : Explored in medicinal chemistry for CNS-targeting drug design .

trans-2-Amino-5,5-difluoro-cyclohexanol Hydrochloride

Chemical Identity :

  • Molecular Formula: C₆H₁₂ClF₂NO.
  • Molecular Weight : 195.62 g/mol .
  • CAS No.: 2126162-64-7 .

Key Differences :

  • Fluorine Substituents : Enhance metabolic stability and electronic properties via strong C-F bonds .
  • Applications : Investigated in fluorinated drug analogs for improved pharmacokinetics .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
trans-2-Aminocyclohexanol hydrochloride C₆H₁₄ClNO 151.64 Trans configuration; no aromatic substituents Chiral synthesis, biocatalysis
Tramadol hydrochloride C₁₆H₂₅NO₂·HCl 299.8 3-Methoxyphenyl and dimethylamino methyl groups; opioid activity Analgesic for chronic pain
cis-2-Aminomethyl-cyclohexanol hydrochloride C₇H₁₅NO·HCl 165.66 Cis configuration; altered stereochemical reactivity Asymmetric catalysis
trans-4-Methoxycyclohexanamine hydrochloride C₇H₁₅NO·HCl 165.66 Methoxy group enhances lipophilicity CNS drug development
trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride C₆H₁₂ClF₂NO 195.62 Fluorine atoms improve stability and binding affinity Fluorinated drug analogs

Research Findings and Implications

  • Stereochemistry : Trans isomers generally exhibit higher metabolic stability compared to cis analogs due to reduced steric hindrance .
  • Substituent Effects : Aromatic groups (e.g., in Tramadol) confer receptor-binding activity, while alkyl/fluoro groups modulate solubility and stability .
  • Synthetic Utility : The target compound’s simplicity makes it a versatile intermediate, whereas Tramadol’s complex structure requires multi-step enantioselective synthesis .

Q & A

Q. What are the standard synthetic routes for trans-2-(aminomethyl)cyclohexanol hydrochloride, and how do reaction conditions influence stereochemical outcomes?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, cyclohexene oxide derivatives can react with methylamine under controlled pH (e.g., acidic conditions) to form the aminomethyl intermediate, followed by HCl treatment to yield the hydrochloride salt . Stereochemical control is critical: the trans configuration is favored in reactions with bulky substituents due to steric hindrance, as seen in analogous cyclohexanol derivatives . Reaction temperature and solvent polarity (e.g., ethanol vs. THF) also impact isomer ratios. Kinetic resolution using hydrolases (e.g., Novozym® 435) has been reported for enantioselective synthesis of structurally similar compounds, suggesting applicability here .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can verify the trans configuration via coupling constants (e.g., axial-equatorial proton coupling in cyclohexanol derivatives) .
  • HPLC with chiral columns : To assess enantiomeric purity (>95% ee), as demonstrated for related chiral amines like tramadol hydrochloride .
  • Melting point analysis : The trans isomer typically exhibits a distinct mp range (172–175°C) compared to the cis isomer (182–185°C) .
  • Elemental analysis : Confirms stoichiometry (e.g., C7_7H15_{15}NO·HCl, MW 165.66) .

Q. What are the stability considerations for this compound under experimental storage?

The compound is hygroscopic and should be stored in a desiccator under inert gas (e.g., argon) at room temperature. Degradation studies on analogous hydrochlorides (e.g., tramadol HCl) show stability in aqueous solutions at pH 4–6 but hydrolysis at extreme pH or elevated temperatures (>40°C) . For long-term storage, lyophilization and protection from UV light are recommended .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

Enzymatic kinetic resolution is a promising approach. For example, lipases (e.g., Candida antarctica lipase B) catalyze the acylation of racemic mixtures, selectively modifying one enantiomer while leaving the other unreacted. This method achieved >99% ee in the synthesis of (S)-propranolol, a structurally related β-blocker . Alternatively, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) could be adapted for the cyclohexanol scaffold, though substrate-specific optimization is required .

Q. What analytical strategies resolve contradictions in reported biological activity data for trans-2-(aminomethyl)cyclohexanol derivatives?

Discrepancies often arise from isomer impurities or unaccounted stereochemical effects. For example, tramadol’s analgesic activity is stereospecific, with the (1R,2R)-isomer being pharmacologically active . Researchers should:

  • Validate enantiomeric purity using chiral HPLC .
  • Compare activity across isolated isomers (e.g., cis vs. trans) in biological assays .
  • Perform molecular docking studies to assess binding affinity differences, as demonstrated for cyclohexanol-based neuromodulators .

Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?

The hydrochloride salt enhances water solubility, critical for in vivo studies. For instance, tramadol HCl achieves 80% oral bioavailability in rats due to improved dissolution kinetics . However, salt formation can alter partition coefficients (logP), affecting blood-brain barrier penetration. Researchers should characterize logP via shake-flask methods and correlate with pharmacokinetic data .

Q. What are the best practices for handling this compound in toxicological assays?

  • Inhalation exposure : Use fume hoods and respiratory protection; animal studies show CNS depression in rats exposed to aerosolized cyclohexanol derivatives .
  • Skin contact : Immediate washing with soap/water is critical, as aminomethyl compounds can cause irritation .
  • Waste disposal : Neutralize with sodium bicarbonate before incineration to avoid HCl gas release .

Methodological Recommendations

  • Stereochemical analysis : Combine X-ray crystallography (for absolute configuration) with 1H^1H-NMR coupling constants (e.g., J=810HzJ = 8–10 \, \text{Hz} for trans diaxial protons) .
  • Scale-up synthesis : Optimize microwave-assisted reactions for reduced reaction times, as validated for similar hydrochlorides .
  • Data validation : Cross-reference melting points and spectral data with literature values for cis/trans isomers to avoid misidentification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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